molecular formula C6H14Cl2N6 B1379716 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1609403-23-7

6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B1379716
CAS No.: 1609403-23-7
M. Wt: 241.12 g/mol
InChI Key: CJGADRJGFWDQJX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its triazine ring structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Introduction of Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) react with the triazine ring.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the aminomethyl group.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the triazine ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted triazines, reduced triazines, and oxidized derivatives.

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Material Science: Incorporated into polymers and resins for enhanced thermal stability and mechanical properties.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Molecular Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry:

    Agriculture: Used in the synthesis of herbicides and pesticides.

    Textile Industry: Employed in the production of flame retardant materials.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

    Melamine: Another triazine derivative, commonly used in the production of plastics and resins.

    Cyanuric Acid: Used in swimming pool disinfectants and as a stabilizer for chlorine.

    Atrazine: A widely used herbicide in agriculture.

Comparison:

    Uniqueness: 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to its specific aminomethyl and dimethyl substitutions, which confer distinct chemical and biological properties.

    Applications: While melamine and cyanuric acid are primarily used in industrial applications, this compound has broader applications in scientific research and medicine.

This comprehensive overview highlights the versatility and significance of this compound in various fields

Properties

IUPAC Name

6-(aminomethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6.2ClH/c1-12(2)6-10-4(3-7)9-5(8)11-6;;/h3,7H2,1-2H3,(H2,8,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGADRJGFWDQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride
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6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride
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6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride
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6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride
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6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride
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6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride

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